4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique thiazole ring structure, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions One common method includes the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring This intermediate is then reacted with 2-methoxybenzyl chloride under basic conditions to introduce the N-[(2-methoxyphenyl)methyl] group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, the aromatic rings and methoxy groups can participate in hydrophobic interactions and hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-(2,4-dimethoxyphenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
- 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-chlorophenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Uniqueness
The uniqueness of 4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the thiazole ring enhances its potential for diverse chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-amino-3-(2,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-25-13-8-9-14(16(10-13)27-3)23-18(21)17(29-20(23)28)19(24)22-11-12-6-4-5-7-15(12)26-2/h4-10H,11,21H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNKPFWISCWENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3OC)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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